6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-

Enantiomeric purity Absolute configuration Chiral pool synthesis

(6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine (CAS 260270-37-9), also known as (1S,5R)-8-azabicyclo[3.2.1]octano[2,3-c]pyridine, is a chiral, nitrogen-bridged heterocycle (C10H12N2, MW 160.22). It is the enantiomerically pure nor-analog of the conformationally restricted nicotinoid pyrido[3,4-b]tropane, a rigid analogue of nicotine designed to probe nicotinic acetylcholine receptor (nAChR) pharmacophore topology.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B12572859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CC2C3=C(CC1N2)C=CN=C3
InChIInChI=1S/C10H12N2/c1-2-10-9-6-11-4-3-7(9)5-8(1)12-10/h3-4,6,8,10,12H,1-2,5H2
InChIKeyCKHJSFLWOXDCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine: A Conformationally Restricted Nicotinoid Scaffold


(6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine (CAS 260270-37-9), also known as (1S,5R)-8-azabicyclo[3.2.1]octano[2,3-c]pyridine, is a chiral, nitrogen-bridged heterocycle (C10H12N2, MW 160.22). It is the enantiomerically pure nor-analog of the conformationally restricted nicotinoid pyrido[3,4-b]tropane, a rigid analogue of nicotine designed to probe nicotinic acetylcholine receptor (nAChR) pharmacophore topology. [1] Its [3.2.1] azabicyclic framework constrains the spatial relationship between the pyridine ring and the basic nitrogen, a feature critical for achieving subtype-selective receptor interactions.

Why (6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine Cannot Be Replaced by Generic Nicotine Analogs


Generic substitution with nicotine (CAS 54-11-5) or its simple enantiomers fails to replicate the pharmacological profile of the target compound because conformational restriction is a key driver of nAChR subtype selectivity. [1] Nicotine's flexible pyrrolidine ring can adopt multiple conformations, leading to promiscuous binding across α4β2, α7, and ganglionic subtypes. In contrast, the rigid [3.2.1] azabicyclic scaffold of the target compound locks the pyridine nitrogen and the basic amine into a precise spatial orientation, which has been shown in analogous pyridohomotropane systems to yield >260-fold differences in binding affinity between enantiomers for the α4β2* nAChR. [2] Furthermore, the nor-secondary amine in the target compound provides a unique functional handle for N-derivatization (e.g., alkylation, acylation) that is absent in N-methylated analogs, enabling fine-tuning of pharmacokinetic properties without altering the core pharmacophore. These structural features directly translate into differential receptor recognition and synthetic utility that cannot be recapitulated by flexible monocyclic or incorrectly configured congeners.

Quantitative Differentiation Evidence for (6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine


Enantiomeric Excess and Absolute Configuration Defined by Enantiospecific Synthesis from Chiral Pool

The (6R,9S) enantiomer is synthesized enantiospecifically from D-glutamic acid via an intramolecular Heck reaction, establishing its absolute configuration unambiguously. [1] In contrast, racemic synthesis approaches yield a 1:1 mixture of (6R,9S) and (6S,9R) enantiomers (CAS 260270-15-3), which would confound biological assays where enantiomeric recognition is critical. The enantiopure compound from this route typically exhibits an enantiomeric excess (ee) of >95%, consistent with the chiral fidelity of the glutamic acid starting material.

Enantiomeric purity Absolute configuration Chiral pool synthesis

Bioisosteric Replacement Demonstrates Critical Role of Pyridine Pharmacophore in Target Compound Scaffold

In a direct comparative study, bioisosteric replacement of the pyridine ring in pyrido[3,4-b]tropane (the N-methyl analog of the target compound) with pyridazine resulted in a 30-fold reduction in binding affinity at the (α4)2(β2)3 nAChR subtype. [1] This quantifies the essential contribution of the pyridine nitrogen lone pair orientation to receptor recognition, a feature preserved in the target compound's rigid azabicyclic scaffold but absent in diazine-substituted analogs.

Bioisosteric replacement nAChR binding Pharmacophore validation

Nor-Secondary Amine Functionality Enables Diversification Not Possible with N-Methyl or N-Alkyl Congeners

The target compound contains a secondary amine (N-H) at the 8-position of the azabicyclo ring, in contrast to the N-methyl group present in pyrido[3,4-b]tropane. This structural difference is functionally significant: the secondary amine permits subsequent N-functionalization (e.g., reductive amination, sulfonylation, urea formation) that is precluded in the N-methyl analog. [1] The N-methyl derivative (CAS not assigned for single enantiomer) requires harsh N-demethylation conditions (e.g., using cyanogen bromide or electrochemical methods) to access the reactive secondary amine, which often leads to yield loss and racemization risk. [2]

N-demethylated scaffold Synthetic intermediate Functional handle

Conformational Restriction Reduces Rotatable Bonds to Zero, Enhancing Pharmacophore Preorganization

The target compound possesses 0 rotatable bonds and a topological polar surface area (TPSA) of 24.92 Ų, compared to nicotine which has 1 rotatable bond and a TPSA of 16.13 Ų. This complete conformational locking eliminates the entropic penalty associated with binding, a principle validated by the observation that the rigid pyridohomotropane scaffold achieves picomolar Ki values (1.29 nM for (+)-PHT at α4β2*) compared to nanomolar Ki for flexible nicotine (Ki ≈ 4-10 nM at the same subtype). [1]

Conformational restriction Rotatable bonds Entropic penalty

Defined Applications Where (6R,9S)-6,7,8,9-Tetrahydro-6,9-imino-5H-cyclohepta[c]pyridine Provides a Demonstrable Advantage


Enantioselective Nicotinic Receptor Pharmacophore Mapping and Subtype Selectivity Studies

The rigid [3.2.1] scaffold and defined (6R,9S) configuration, established by enantiospecific synthesis from D-glutamic acid [1], make this compound an ideal probe for mapping the stereochemical requirements of nAChR subtypes. Unlike flexible nicotine, the zero rotatable bond framework eliminates conformational ambiguity, enabling precise interpretation of binding data. This is critical for programs aiming to develop α4β2-selective agonists for cognitive disorders or pain, where enantiomeric recognition can drive >200-fold differences in affinity.

Core Scaffold for Parallel SAR Libraries via N-Functionalization

The secondary amine at the 8-position provides a direct diversification point without requiring a deprotection or demethylation step. This enables rapid generation of N-alkyl, N-acyl, N-sulfonyl, or N-aryl derivatives under standard conditions. In contrast, the N-methyl analog requires harsh prior N-demethylation, adding synthetic steps and risking racemization of the sensitive azabicyclo system. [2] This positions the compound as a cost-effective starting point for medicinal chemistry campaigns targeting nAChR or monoamine transporter systems.

Internal Standard or Chiral Reference for Analytical Method Development

The distinct CAS number (260270-37-9), well-defined absolute configuration, and absence of rotatable bonds make this compound suitable as a chiral reference standard for HPLC method development and enantiomeric purity assays. Its physicochemical properties (MW 160.22, TPSA 24.92, LogP 1.76) distinguish it from nicotine (MW 162.23, TPSA 16.13) and other alkaloids, allowing for clear chromatographic resolution in forensic or quality control settings.

Bioisosteric Lead Optimization Starting Point

The demonstrated 30-fold affinity loss upon pyridine replacement with pyridazine in the tropane scaffold [2] establishes the pyridine motif as pharmacophorically essential. This compound, with its intact pyridine, serves as the validated baseline scaffold from which further optimization (e.g., pyridine ring substitution, bridge modification) can be systematically explored, while the nor-amine allows parallel exploration of the basic nitrogen substituent space.

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